Cas no 1803694-76-9 (2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide)

2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide
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- インチ: 1S/C6H4F3IN2O4S/c7-6(8,9)16-2-1-12-5(13)3(10)4(2)17(11,14)15/h1H,(H,12,13)(H2,11,14,15)
- InChIKey: BLURLNLKOFGXLK-UHFFFAOYSA-N
- ほほえんだ: IC1C(NC=C(C=1S(N)(=O)=O)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 516
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 107
2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029096092-1g |
2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide |
1803694-76-9 | 97% | 1g |
$1,534.70 | 2022-04-02 |
2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide 関連文献
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2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamideに関する追加情報
Research Brief on 2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide (CAS: 1803694-76-9)
In recent years, the compound 2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide (CAS: 1803694-76-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound belongs to the class of pyridine sulfonamides, which are known for their diverse pharmacological properties. The presence of the trifluoromethoxy group and iodine atom in its structure enhances its reactivity and binding affinity to biological targets, making it a promising scaffold for drug development. Recent studies have explored its potential as an inhibitor of various enzymes, including carbonic anhydrases and kinases, which are implicated in numerous diseases such as cancer, glaucoma, and neurodegenerative disorders.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide via a multi-step reaction sequence, highlighting its high yield and purity. The researchers also conducted in vitro assays to evaluate its inhibitory activity against carbonic anhydrase isoforms, revealing selective and potent inhibition of CA IX and XII, which are overexpressed in hypoxic tumor environments. This finding suggests its potential as an anticancer agent targeting tumor metabolism.
Further investigations into the compound's mechanism of action have utilized computational modeling and X-ray crystallography to elucidate its binding mode within the active site of target enzymes. These studies have provided valuable insights into the structural determinants of its activity, enabling the design of more potent and selective derivatives. For instance, modifications at the 3-iodo position have been shown to significantly influence binding affinity and selectivity, offering a pathway for structure-activity relationship (SAR) optimization.
In addition to its enzyme inhibitory properties, 2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide has been investigated for its potential in antimicrobial applications. A recent preprint (BioRxiv, 2024) reported its efficacy against drug-resistant bacterial strains, particularly Gram-positive pathogens such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis and biofilm formation underscores its versatility as a multifunctional therapeutic agent.
Despite these promising findings, challenges remain in the development of this compound for clinical use. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed through further preclinical studies. Collaborative efforts between academic and industrial researchers are essential to advance this compound through the drug development pipeline.
In conclusion, 2-Hydroxy-3-iodo-5-(trifluoromethoxy)pyridine-4-sulfonamide represents a compelling candidate for further investigation in chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activities, position it as a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future research should focus on optimizing its pharmacological properties and exploring its potential in combination therapies.
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